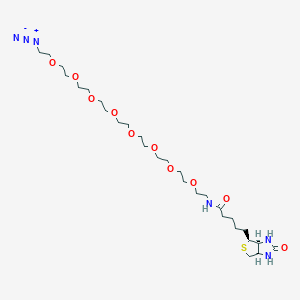
Biotin-PEG8-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG8-azide: is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) spacer and an azide group. The PEG spacer enhances the solubility and biocompatibility of the compound, while the azide group allows for click chemistry reactions, making it a versatile tool in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: Biotin-PEG8-azide is typically synthesized through a multi-step process The synthesis begins with the activation of biotin, followed by the attachment of the PEG spacerThe reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to meet the standards required for research and commercial applications .
化学反応の分析
Types of Reactions: Biotin-PEG8-azide primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group and an alkyne .
Common Reagents and Conditions:
Reagents: Copper sulfate, sodium ascorbate, and alkyne-containing compounds.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products: The major product of the CuAAC reaction involving this compound is a biotinylated compound with a triazole linkage, which can be used for further biochemical applications .
科学的研究の応用
Chemistry: Biotin-PEG8-azide is used in the synthesis of bioconjugates, enabling the attachment of biotin to various molecules through click chemistry .
Biology: In biological research, this compound is employed for the labeling and detection of biomolecules. The biotin moiety allows for easy detection using avidin or streptavidin-based assays .
Medicine: In medical research, this compound is used in drug delivery systems to enhance the solubility and stability of therapeutic agents. It is also used in the development of diagnostic tools .
Industry: In industrial applications, this compound is used in the production of biosensors and other analytical devices. Its ability to form stable biotinylated products makes it valuable in various manufacturing processes .
作用機序
Mechanism: The mechanism of action of Biotin-PEG8-azide involves the formation of a stable triazole linkage through click chemistry. The biotin moiety binds strongly to avidin or streptavidin, allowing for the detection and isolation of biotinylated compounds .
Molecular Targets and Pathways: The primary molecular target of this compound is avidin or streptavidin, which binds to the biotin moiety with high affinity. This interaction is utilized in various biochemical assays and applications .
類似化合物との比較
Biotin-PEG8-amine: Contains an amine group instead of an azide group, used for coupling with carboxyl groups.
Biotin-PEG8-alcohol: Contains an alcohol group, used for different types of conjugation reactions.
Biotin-PEG8-NHS ester: Contains an NHS ester group, used for coupling with amine groups.
Uniqueness: Biotin-PEG8-azide is unique due to its azide group, which allows for click chemistry reactions. This makes it particularly useful for applications requiring the formation of stable triazole linkages .
特性
分子式 |
C28H52N6O10S |
|---|---|
分子量 |
664.8 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C28H52N6O10S/c29-34-31-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-30-26(35)4-2-1-3-25-27-24(23-45-25)32-28(36)33-27/h24-25,27H,1-23H2,(H,30,35)(H2,32,33,36)/t24-,25-,27-/m0/s1 |
InChIキー |
DHWYIJOFTMOHDB-KLJDGLGGSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)
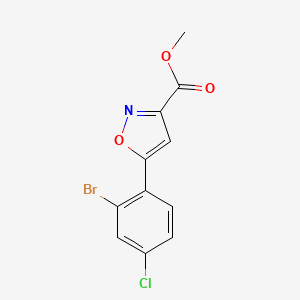
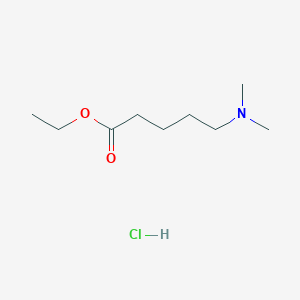
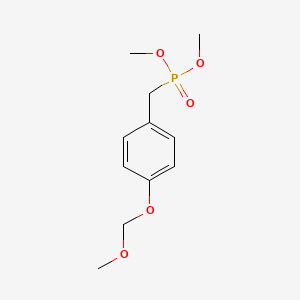
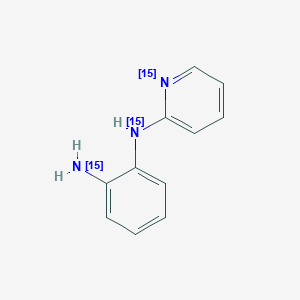
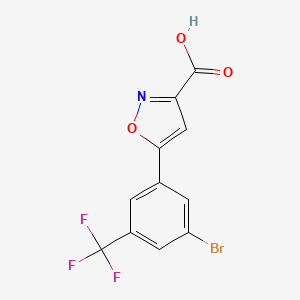

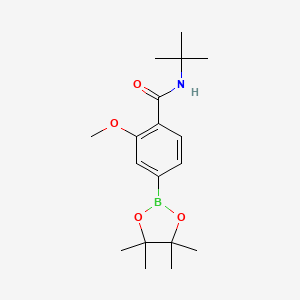
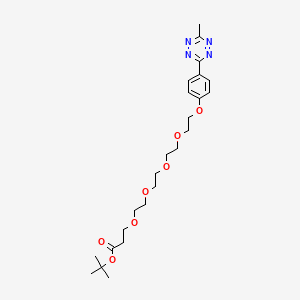
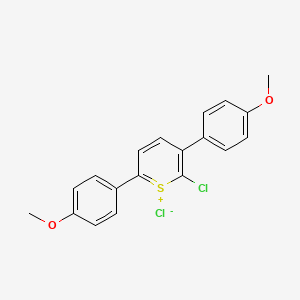
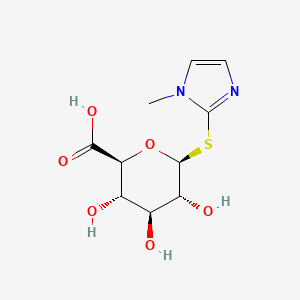
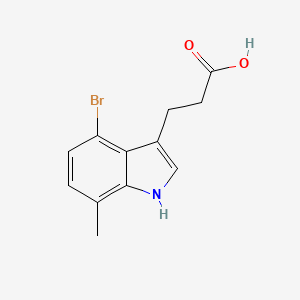
![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)
